molecular formula C12H16N2O3 B8516290 methyl N-(N'-n-propylcarbamoyl)-anthranilate

methyl N-(N'-n-propylcarbamoyl)-anthranilate

Cat. No. B8516290
M. Wt: 236.27 g/mol
InChI Key: UDEHHHGGBNKAJK-UHFFFAOYSA-N
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Patent
US04472400

Procedure details

A mixture of 159 g of methyl anthranilate (1.053 mole), 5 ml of triethylamine and 134 g of n-propylisocyanate (1.58 mole) in 700 ml of petroleum ether (60°-80° C.) was refluxed for seventeen hours until TLC (CH2Cl2, silica) indicated that no methyl antranilate remained. The mixture was cooled and the precipitate was filtered off, washed with a little cold petroleum ether and dried under vacuum at room temperature to obtain 236 g (95% yield) of methyl N-(N'-n-propylcarbamoyl)-anthranilate melting at 101.5°-102.5° C.
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(N(CC)CC)C.[CH2:19]([N:22]=[C:23]=[O:24])[CH2:20][CH3:21]>C(Cl)Cl>[CH2:19]([NH:22][C:23]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9])=[O:24])[CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
159 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
134 g
Type
reactant
Smiles
C(CC)N=C=O
Name
petroleum ether
Quantity
700 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with a little cold petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)NC=1C(C(=O)OC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 236 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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